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Compound of Interest

Compound Name: Antifungal agent 29

Cat. No.: B12401656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological

properties of Ibrexafungerp, a first-in-class triterpenoid antifungal agent. All quantitative data is

summarized in structured tables for ease of comparison, and detailed methodologies for key

experiments are provided. Visual diagrams for signaling pathways and experimental workflows

are included to facilitate understanding.

Chemical Properties and Synthesis
Ibrexafungerp (formerly SCY-078) is a semi-synthetic derivative of the natural product

enfumafungin, belonging to the triterpenoid class of antifungals.[1] It is chemically designated

as C44H67N5O4 with a molecular weight of 922.18 g/mol for the citrate salt.[1][2]

Physicochemical Properties
Property Value Reference

Molecular Formula C44H67N5O4 [3]

Molecular Weight 922.18 g/mol (citrate salt) [1]

Class Triterpenoid [1]

Administration Route Oral [4]
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Synthesis
The synthesis of Ibrexafungerp begins with the natural product enfumafungin.[5] The process

involves two main stages: the preparation of an (R)-N-sulfonyl aziridine intermediate and its

subsequent reaction with a modified enfumafungin core.[5]

Experimental Protocol: Synthesis of Ibrexafungerp[5]

Step 1: Preparation of (R)-N-sulfonyl aziridine

3,3-dimethylbutan-2-one is condensed with (R)-p-toluenesulfinamide to yield compound 1.12

(84% yield).

Compound 1.12 undergoes cyclization upon treatment with trimethylsulfoxonium chloride

and n-butyllithium to give chiral toluenesulfinyl aziridine 1.13 (64% yield).

Oxidation of 1.13 with meta-chloroperoxybenzoic acid affords the tosyl-protected (R)-alpha-

disubstituted aziridine 1.5.

Step 2: Preparation of Ibrexafungerp

The lactol of enfumafungin is reduced using triethylsilane and trifluoroacetic acid to give

pyran 1.2.

Treatment with H2SO4 in methanol results in the cleavage of the glucose moiety to generate

compound 1.3 (87% yield over 2 steps).

The carboxylic acid of 1.3 is converted to the corresponding benzyl ester upon treatment

with benzyl bromide to give compound 1.4 (89% yield).

Reaction of 1.4 with the (R)-N-sulfonyl aziridine 1.5 in the presence of potassium t-pentylate

and 18-crown-6 provides ether 1.6 (78% yield).

Metal reduction with sodium in liquid ammonia removes the N-sulfonyl and benzyl groups to

generate compound 1.7.

Compound 1.7 is converted to hydrazine intermediate 1.8 with anhydrous hydrazine and

BF3·OEt2 in 1,2-dichloroethane.
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Cyclocondensation of 1.8 with an acyl amidine derivative upon heating in acetic acid

provides Ibrexafungerp (66% yield).

Step 1: Aziridine Synthesis Step 2: Ibrexafungerp Synthesis

3,3-dimethylbutan-2-one

Compound 1.12

 (R)-p-toluenesulfinamide

Aziridine 1.13

 Trimethylsulfoxonium chloride, n-butyllithium

Aziridine 1.5

 m-CPBA

Enfumafungin

Pyran 1.2

 Triethylsilane, TFA

Compound 1.3

 H2SO4, Methanol

Compound 1.4

 Benzyl bromide

Ether 1.6

 Aziridine 1.5, K-t-pentylate, 18-crown-6

Compound 1.7

 Na, liquid NH3

Hydrazine 1.8

 Hydrazine, BF3.OEt2

Ibrexafungerp

 Acyl amidine, Acetic acid
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Caption: Workflow for the chemical synthesis of Ibrexafungerp.

Mechanism of Action
Ibrexafungerp exerts its antifungal activity by inhibiting the enzyme β-(1,3)-D-glucan synthase.

[6][7] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural polymer in

the fungal cell wall.[6][7] The inhibition of this enzyme disrupts cell wall integrity, leading to

increased permeability, osmotic instability, and ultimately fungal cell lysis and death.[8][9]

Ibrexafungerp acts as a non-competitive inhibitor of the enzyme.[6] While echinocandins also

target glucan synthase, Ibrexafungerp binds to a different site on the enzyme complex, which

allows it to retain activity against many echinocandin-resistant fungal strains.[1][7] The β-1,3-

glucan synthase complex is composed of a catalytic subunit (FKS1 or FKS2) and a GTP-

binding regulatory subunit (Rho1).[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b12401656?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC7996284/
https://go.drugbank.com/drugs/DB12471
https://pmc.ncbi.nlm.nih.gov/articles/PMC7996284/
https://go.drugbank.com/drugs/DB12471
https://www.researchgate.net/figure/Overview-of-ibrexafungerp-mechanism-of-action-Ibrexafungerp-binds-to-and-inhibits-the_fig1_395662322
https://pmc.ncbi.nlm.nih.gov/articles/PMC12447529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7996284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810388/
https://go.drugbank.com/drugs/DB12471
https://go.drugbank.com/drugs/DB12471
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ibrexafungerp

β-(1,3)-D-glucan Synthase
(FKS1/FKS2 + Rho1 subunits)

Inhibition

β-(1,3)-D-glucan Polymer

Synthesis

UDP-Glucose

Substrate

Fungal Cell Wall

Incorporation

Cell Lysis and Death

Disruption

Click to download full resolution via product page

Caption: Signaling pathway for the mechanism of action of Ibrexafungerp.

In Vitro Activity
Ibrexafungerp has demonstrated broad in vitro activity against a wide range of clinically

important fungal pathogens, including various Candida and Aspergillus species. Its activity is

retained against many isolates that are resistant to other classes of antifungals, such as azoles

and echinocandins.

In Vitro Susceptibility of Candida Species
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Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (EUCAST E.Def

7.3.2 Method)[10][11]

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A

suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This

suspension is further diluted in RPMI 1640 medium.

Drug Dilution: Ibrexafungerp is serially diluted in RPMI 1640 medium in 96-well microtiter

plates.

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

Incubation: The plates are incubated at 35-37°C for 24-48 hours.

Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the drug that causes a significant (typically ≥50%) reduction in fungal growth

compared to the drug-free control well.

Table 1: In Vitro Activity of Ibrexafungerp against Candida Species (EUCAST)

Organism
Number of
Isolates

MIC Range
(mg/L)

MIC50
(mg/L)

MIC90
(mg/L)

Reference

C. albicans - 0.016–0.5 - 0.125 [12]

C. glabrata - - - -

C.

parapsilosis
- - - -

C. tropicalis 40 0.06–≥8 - 2 [12]

C. krusei 29 0.125–1 - 1 [12]

C. auris 54 0.25–2 1 1 [4]

Table 2: In Vitro Activity of Ibrexafungerp against Fluconazole-Resistant Candida auris
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Organism
Number of
Isolates

MIC Range
(µg/mL)

MIC50
(µg/mL)

MIC90
(µg/mL)

Reference

C. auris 54 0.25-2 1 1 [4]

In Vitro Activity against Aspergillus Species
Table 3: In Vitro Activity of Ibrexafungerp against Aspergillus Species (EUCAST and CLSI)

Organism Method
MEC Range
(mg/L)

GM MEC
(mg/L)

Reference

A. fumigatus

(azole-

susceptible)

EUCAST - 0.040 [13]

A. fumigatus

(azole-

susceptible)

CLSI - 0.040 [13]

A. fumigatus

(azole-resistant)
EUCAST - 0.092 [13]

A. fumigatus

(azole-resistant)
CLSI - 0.056 [13]

MEC: Minimum Effective Concentration

In Vivo Efficacy
The in vivo efficacy of Ibrexafungerp has been evaluated in various animal models of invasive

fungal infections. A key model is the murine model of invasive candidiasis.

Experimental Protocol: Murine Model of Invasive Candidiasis[14][15]

Animals: Immunocompromised (neutropenic) mice are used to establish a systemic infection.

Infection: Mice are infected via intravenous injection with a clinical isolate of Candida auris.
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Treatment: Treatment is initiated 24 hours post-infection. Different groups of mice receive

either a vehicle control, Ibrexafungerp (at varying doses, e.g., 20, 30, and 40 mg/kg orally

twice daily), fluconazole (e.g., 20 mg/kg orally once daily), or caspofungin (e.g., 10 mg/kg

intraperitoneally once daily). Treatment is continued for a defined period, typically 7 days.

Outcome Measures:

Survival: A cohort of mice is monitored for survival over a period of time (e.g., 21 days).

Fungal Burden: Another cohort of mice is euthanized at the end of the treatment period,

and target organs (e.g., kidneys) are harvested to determine the fungal burden by

counting colony-forming units (CFU) per gram of tissue.

Data Analysis: Survival data is analyzed using Kaplan-Meier curves and log-rank tests.

Fungal burden data is analyzed using statistical tests such as ANOVA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment (Day 1-7)

Outcome Assessment

Neutropenic Mice

IV Inoculation

 C. auris

Vehicle Control
Ibrexafungerp (20, 30, 40 mg/kg)

Fluconazole (20 mg/kg)
Caspofungin (10 mg/kg)

Survival Arm

Monitor up to Day 21

Fungal Burden Arm

Euthanize on Day 8

Kidney Homogenization

CFU/g Determination

Click to download full resolution via product page

Caption: Experimental workflow for the murine model of invasive candidiasis.
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Pharmacokinetics
Ibrexafungerp exhibits favorable pharmacokinetic properties, including oral bioavailability,

which is a significant advantage over the intravenously administered echinocandins.[4]

Table 4: Pharmacokinetic Parameters of Ibrexafungerp in Humans

Parameter Value (Fasted) Value (Fed) Reference

Cmax 435 ng/mL 629 ng/mL [16]

Tmax 4-6 hours 4-6 hours [16]

AUC0-24 6832 ng·hr/mL 9867 ng·hr/mL [16]

Volume of Distribution

(Vss)
~600 L ~600 L [16]

Protein Binding >99% >99% [16]

Half-life ~20 hours ~20 hours [17]

Metabolism Primarily by CYP3A4 Primarily by CYP3A4 [3]

Excretion
~90% in feces (51%

as unchanged drug)

~90% in feces (51%

as unchanged drug)
[17]

Conclusion
Ibrexafungerp is a promising new antifungal agent with a novel mechanism of action, broad in

vitro activity against key fungal pathogens, including resistant strains, and demonstrated in vivo

efficacy. Its oral bioavailability and distinct binding site on the target enzyme make it a valuable

addition to the antifungal armamentarium for researchers and clinicians. Further studies are

ongoing to explore its full therapeutic potential in various invasive fungal infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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